![molecular formula C15H24N4O4 B2618633 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 923169-34-0](/img/structure/B2618633.png)
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H24N4O4 and its molecular weight is 324.381. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further investigation .
- Enzyme Inhibition : The compound’s spirocyclic structure could inhibit specific enzymes involved in disease processes. Medicinal chemists study its interactions with enzymes to design targeted therapies .
Cell Viability Assays
- MTT Assay : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is commonly used to assess cell viability based on redox potential. Active cells convert MTT to an insoluble purple formazan, which can be quantified by optical density .
Polymer Science and Materials Research
- Single-Ion Conductive Polymers : Researchers have synthesized polymers containing the spirocyclic moiety of this compound. These polymers exhibit strong mechanical properties and electrochemical stability, making them suitable for applications in solid-state batteries and other electronic devices .
Organic Synthesis and Chemical Reactions
- Building Block for Organic Synthesis : The compound’s unique spirocyclic structure serves as a valuable building block in organic synthesis. Chemists use it to create more complex molecules with specific functionalities .
- Cyclohexanecarboxylate Derivatives : Variations of this compound, such as methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate, find applications in chemical reactions and as intermediates in drug synthesis .
Biological Studies and Molecular Interactions
- Protein-Ligand Interactions : Researchers investigate how this compound interacts with proteins, receptors, and other biomolecules. Understanding these interactions can lead to insights into biological processes and potential therapeutic targets .
Pharmacokinetics and Drug Delivery
- Bioavailability Enhancement : The compound’s solubility and stability properties make it interesting for drug delivery systems. Scientists explore its use as a carrier for poorly soluble drugs .
properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-18-13(21)15(17-14(18)22)4-6-19(7-5-15)10-12(20)16-9-11-3-2-8-23-11/h11H,2-10H2,1H3,(H,16,20)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHHPXOUKIELHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NCC3CCCO3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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